molecular formula C29H36O12 B1243561 Sphenadilactone B

Sphenadilactone B

Cat. No. B1243561
M. Wt: 576.6 g/mol
InChI Key: ZGUYNIIFXPYCNB-CWPABEHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphenadilactone B is a natural product found in Schisandra sphenanthera with data available.

Scientific Research Applications

Novel Nortriterpenoid Compounds

Sphenadilactone B, along with Sphenadilactone A, represents a novel class of nortriterpenoid compounds. These compounds have been isolated from the leaves and stems of Schisandra sphenanthera. Extensive NMR analysis has been used for structural elucidation, and the relative stereochemistry of these compounds has been established through single-crystal X-ray crystallography. The research indicates potential applications of Sphenadilactone B in the study of cytotoxicities against various cell lines such as K562, A549, and HT-29. Moreover, Sphenadilactone A has shown potential in anti-HIV-1 activity studies (Xiao et al., 2006).

Anti-HIV-1 Activity

Continuing the exploration of Sphenadilactone B's potential in medical research, other studies have focused on its anti-HIV-1 properties. Sphenadilactone C, a related compound, along with other nortriterpenoids and lignans isolated from Schisandra sphenanthera, have shown weak anti-HIV-1 activity. These findings suggest the possibility of Sphenadilactone B and related compounds in developing treatments or therapies for HIV-1 (Xiao et al., 2008).

Cytotoxic Properties

Another crucial area of research is the investigation of Sphenadilactone B's cytotoxic properties. Studies have revealed its cytotoxicity against various tumor cell lines. This research is significant for the development of new anticancer agents and understanding the mechanisms of action of these novel compounds (He et al., 2012).

properties

Product Name

Sphenadilactone B

Molecular Formula

C29H36O12

Molecular Weight

576.6 g/mol

IUPAC Name

(1R,3R,7R,9R,10S,13R,14R,15S,17R,18R,21R,22S,23R,25R,29S)-14,23-dihydroxy-9-(hydroxymethyl)-9,18,23,25-tetramethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,19,24,26-tetrone

InChI

InChI=1S/C29H36O12/c1-11-18-19(37-22(11)34)17-20-25(3,23(35)26(17,4)36)14(31)8-27-9-28-13(6-5-12(27)21(33)29(20,40-18)41-27)24(2,10-30)38-15(28)7-16(32)39-28/h11-13,15,17-21,30,33,36H,5-10H2,1-4H3/t11-,12-,13+,15-,17-,18-,19-,20+,21-,24+,25+,26-,27+,28-,29+/m1/s1

InChI Key

ZGUYNIIFXPYCNB-CWPABEHMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@](C(=O)C[C@]56C[C@@]78[C@@H](CC[C@@H]5[C@H]([C@@]4(O2)O6)O)[C@](O[C@@H]7CC(=O)O8)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O

Canonical SMILES

CC1C2C(C3C4C(C(=O)CC56CC78C(CCC5C(C4(O2)O6)O)C(OC7CC(=O)O8)(C)CO)(C(=O)C3(C)O)C)OC1=O

synonyms

sphenadilactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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